[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride
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Overview
Description
[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride: is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a methanamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps:
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Starting Material Preparation: : The synthesis begins with the preparation of 4-ethoxy-3-(trifluoromethyl)benzaldehyde. This can be achieved through the ethoxylation of 3-(trifluoromethyl)benzaldehyde using ethyl alcohol in the presence of a suitable catalyst.
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Reductive Amination: : The key step involves the reductive amination of 4-ethoxy-3-(trifluoromethyl)benzaldehyde with an amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the desired methanamine derivative.
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Hydrochloride Salt Formation: : The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
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Reduction: : Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound, converting them to amines or alcohols, respectively.
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Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors or receptor modulators. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability, which is crucial in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
The compound finds applications in the material science industry, where it can be used in the synthesis of polymers, resins, and other advanced materials with desirable properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the ethoxy group may influence the compound’s solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
[4-(Trifluoromethyl)phenyl]methanamine hydrochloride: Lacks the ethoxy group, which may result in different chemical and biological properties.
[4-Ethoxyphenyl]methanamine hydrochloride: Lacks the trifluoromethyl group, affecting its metabolic stability and bioavailability.
[3-(Trifluoromethyl)phenyl]methanamine hydrochloride: Positional isomer with potentially different reactivity and interaction profiles.
Uniqueness
The presence of both the ethoxy and trifluoromethyl groups in [4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride imparts unique chemical and biological properties. The ethoxy group enhances solubility and reactivity, while the trifluoromethyl group improves metabolic stability and binding affinity, making this compound particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
[4-ethoxy-3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13;/h3-5H,2,6,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJAZRBBQVBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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